[2-(Pyridin-2-yl)-1h-indol-3-yl]acetonitrile
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Overview
Description
[2-(Pyridin-2-yl)-1h-indol-3-yl]acetonitrile: is a heterocyclic compound that combines the structural features of both pyridine and indole. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [2-(Pyridin-2-yl)-1h-indol-3-yl]acetonitrile typically involves the condensation of 2-(pyridin-2-yl)acetonitrile with aldehydes and isonitriles. This three-component reaction is highly efficient and provides a straightforward method to obtain the desired compound . Another method involves the reaction of 3-pyridinecarboxaldehyde and acetic acid in a water solution of trimethylsilyl cyanide (TMSCN) at 0°C.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This includes the use of continuous flow reactors and automated synthesis platforms to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the nitrile group, converting it to primary amines.
Substitution: Electrophilic substitution reactions are common, especially on the indole ring, due to its electron-rich nature.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogenation with palladium on carbon (Pd/C) are typical.
Substitution: Halogenating agents, such as bromine (Br₂), and nitrating agents, like nitric acid (HNO₃), are commonly used.
Major Products: The major products formed from these reactions include various substituted indole derivatives, primary amines, and oxidized indole compounds.
Scientific Research Applications
Chemistry: The compound is used as a precursor in the synthesis of complex heterocyclic structures, which are valuable in the development of new materials and catalysts .
Biology: In biological research, [2-(Pyridin-2-yl)-1h-indol-3-yl]acetonitrile derivatives have shown potential as antiviral, anti-inflammatory, and anticancer agents .
Medicine: The compound’s derivatives are being explored for their therapeutic potential in treating various diseases, including fibrosis and cancer .
Industry: In the industrial sector, the compound is used in the synthesis of dyes, agrochemicals, and pharmaceuticals .
Mechanism of Action
The exact mechanism of action of [2-(Pyridin-2-yl)-1h-indol-3-yl]acetonitrile varies depending on its specific application. Generally, it interacts with molecular targets such as enzymes and receptors, modulating their activity. For instance, in antifibrotic applications, it inhibits collagen prolyl-4-hydroxylase, reducing collagen synthesis and deposition .
Comparison with Similar Compounds
2-(Pyridin-2-yl)pyrimidine derivatives: These compounds share the pyridine moiety and exhibit similar biological activities.
Indolizines: Structurally related to indoles, these compounds also show a wide range of biological activities.
Uniqueness: What sets [2-(Pyridin-2-yl)-1h-indol-3-yl]acetonitrile apart is its unique combination of the pyridine and indole structures, which imparts distinct chemical reactivity and biological activity. This dual functionality makes it a versatile building block in medicinal chemistry and organic synthesis.
Properties
CAS No. |
21191-05-9 |
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Molecular Formula |
C15H11N3 |
Molecular Weight |
233.27 g/mol |
IUPAC Name |
2-(2-pyridin-2-yl-1H-indol-3-yl)acetonitrile |
InChI |
InChI=1S/C15H11N3/c16-9-8-12-11-5-1-2-6-13(11)18-15(12)14-7-3-4-10-17-14/h1-7,10,18H,8H2 |
InChI Key |
RXNGYDUNRICTEV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(N2)C3=CC=CC=N3)CC#N |
Origin of Product |
United States |
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